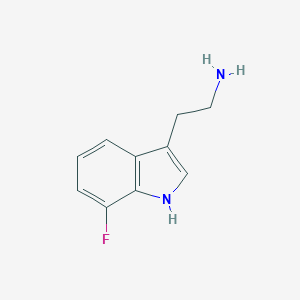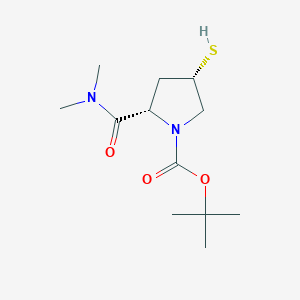
(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
描述
(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is a chemical compound known for its significant role in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylcarbamoyl group, and a mercaptopyrrolidine ring. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 4-mercaptopyrrolidine-1-carboxylate and dimethylcarbamoyl chloride.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained. Common solvents used in this process include dichloromethane and tetrahydrofuran.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction typically proceeds through nucleophilic substitution, where the dimethylcarbamoyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-yield production of the compound. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and safety.
化学反应分析
Types of Reactions
(2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the dimethylcarbamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.
科学研究应用
Chemistry
In chemistry, (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays and structural biology studies.
Medicine
In the pharmaceutical industry, this compound is used in the synthesis of drugs, particularly those targeting bacterial infections. It serves as a key intermediate in the production of β-lactamase inhibitors, which are crucial in combating antibiotic resistance.
Industry
In industrial applications, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and specialty chemicals.
作用机制
The mechanism of action of (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal enzyme function, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with proteins and other biomolecules is central to its mechanism of action.
相似化合物的比较
Similar Compounds
- (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
- (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2S,4S)-tert-Butyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate is unique due to its specific functional groups and stereochemistry. The presence of the mercapto group provides distinct reactivity, allowing for unique chemical transformations. Additionally, its stereochemistry plays a crucial role in its biological activity, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
tert-butyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-12(2,3)17-11(16)14-7-8(18)6-9(14)10(15)13(4)5/h8-9,18H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNIEAGZNKTTIT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446187 | |
| Record name | MolPort-035-678-261 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177615-44-0 | |
| Record name | 1,1-Dimethylethyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177615-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MolPort-035-678-261 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



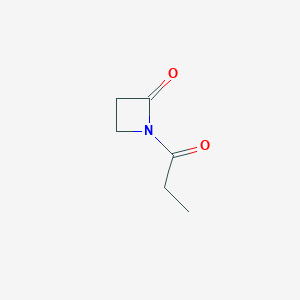
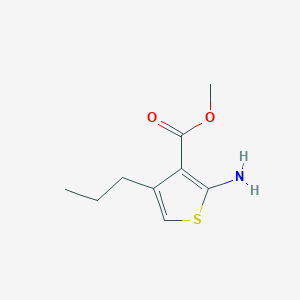
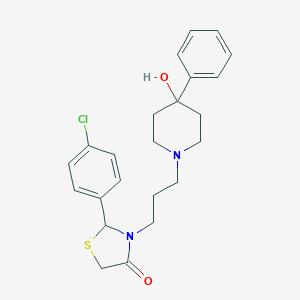
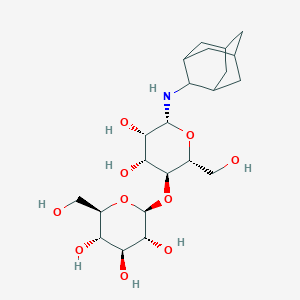
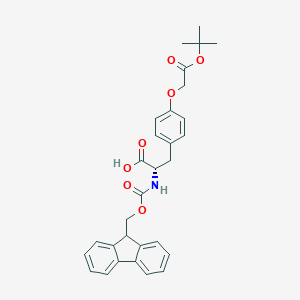
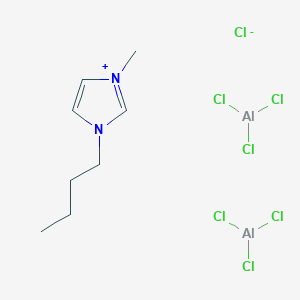
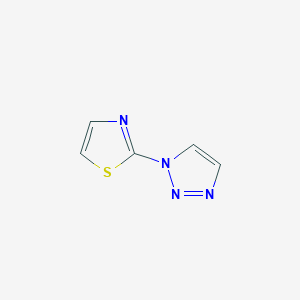
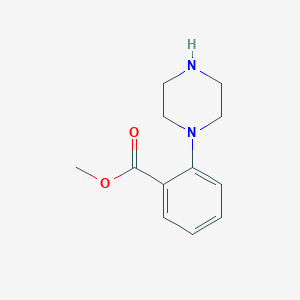
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)
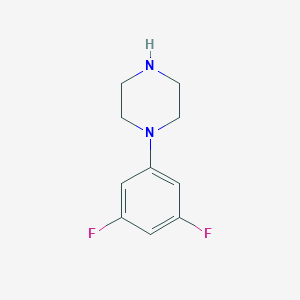
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)
